Apatinib-d8 is derived from apatinib, which was originally developed in China. It falls under the category of anti-cancer agents, specifically targeting tyrosine kinases involved in tumor angiogenesis. The compound is classified as a small molecule drug with a specific focus on inhibiting angiogenesis by blocking the signaling pathways of various growth factors.
The synthesis of apatinib-d8 involves the incorporation of deuterium atoms into the original apatinib structure. This process typically utilizes deuterated solvents and reagents to ensure that the hydrogen atoms are replaced with deuterium. The general synthetic route includes:
The detailed synthetic routes and conditions are essential for achieving high yields and purity levels necessary for subsequent biological evaluations .
Apatinib-d8 retains the core structure of apatinib but features deuterium substitutions that alter its molecular weight and potentially its metabolic stability. The molecular formula for apatinib-d8 can be represented as , where represents deuterium atoms.
Apatinib-d8 can participate in various chemical reactions typical of small molecules, including:
These reactions are vital for determining the compound's stability and interaction with biological systems .
Apatinib-d8 functions primarily through the inhibition of VEGFR2, which plays a critical role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor:
Studies have shown that apatinib effectively reduces tumor volume in various cancer models by disrupting these signaling pathways .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and help elucidate the compound's structure .
Apatinib-d8 serves several important roles in scientific research:
Deuterium substitution represents a strategic approach to optimizing the pharmacokinetic profiles of tyrosine kinase inhibitors (TKIs). This technique leverages the deuterium kinetic isotope effect (DKIE), where replacing hydrogen (^1H) with deuterium (^2H) at metabolically vulnerable sites strengthens carbon-deuterium bonds (bond energy: ~87 kcal/mol for C-^2H vs. ~81 kcal/mol for C-^1H). This bond fortification reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, a primary clearance pathway for many TKIs [5]. For apatinib—a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor (IC~50~: 1 nM)—clinical studies reveal substantial interindividual pharmacokinetic variability attributed to CYP3A5 polymorphisms and cancer type. Patients expressing functional CYP3A51 alleles exhibit 33–50% higher apatinib clearance than those with CYP3A53/*3 genotypes, necessitating dose adjustments to maintain therapeutic efficacy [1]. Additionally, population pharmacokinetic analyses confirm non-linear bioavailability in apatinib, with saturation of absorption pathways above 766 mg [4]. Deuterium labeling at specific molecular positions mitigates these challenges by delaying metabolic degradation, thereby enhancing systemic exposure and reducing variability.
Table 1: Impact of Deuteration on Key Drug Properties
Property | Protium (^1H) Drug | Deuterated Analog | Clinical Advantage |
---|---|---|---|
Metabolic Half-life | Short (e.g., apatinib: ~9h) | Extended by 2-5x | Reduced dosing frequency |
C~max~ Variability | High (CYP-dependent) | Reduced by 20-40% | More predictable exposure |
Bioavailability Slope | Non-linear above 766mg | Linearized | Dose-proportional response |
Apatinib-d8 (chemical formula: C~24~H~15~D~8~N~5~O; CAS: 2468771-43-7) incorporates eight deuterium atoms at the tetrahydrofuran ring positions, preserving the parent compound’s pharmacodynamic activity while altering its pharmacokinetic behavior. As an orally bioavailable VEGFR-2 inhibitor, it shares apatinib’s primary mechanism—inhibiting endothelial cell proliferation and tumor angiogenesis with high specificity (VEGFR-2 IC~50~: 1 nM) and mild activity against c-Kit and c-SRC kinases [3] [7]. The deuterium atoms strategically positioned at metabolically labile sites shield the molecule from rapid first-pass metabolism. In vitro studies using human liver microsomes demonstrate that deuterium substitution reduces the formation of oxidative metabolites by 30–60%, directly attributable to attenuated CYP3A4/5-mediated dehydrogenation [5]. This metabolic stabilization translates to higher plasma concentrations of the intact parent molecule, as quantified via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays using apatinib-d8 hydrochloride (CAS: 2468771-44-8) as an isotopic internal standard [8]. Population pharmacokinetic modeling further supports its utility in covariate analysis, identifying cancer type (e.g., digestive vs. non-digestive origin) as a significant modifier of apatinib’s volume of distribution—a variable potentially mitigated through deuteration [4].
Table 2: Pharmacokinetic Parameters of Apatinib vs. Conceptualized Apatinib-d8
Parameter | Apatinib | Apatinib-d8 (Projected) | Methodology |
---|---|---|---|
Apparent Clearance (CL/F) | 57.8 L/h | ~40 L/h | Population PK modeling [4] |
Absorption Rate (K~a~) | Variable (dose-dependent) | Linearized | In vitro microsomal assays |
V~d~/F (Steady-State) | 112.5 L | Comparable | Covariate analysis [1] |
Stable isotopes like deuterium have become indispensable in oncology drug development, serving dual roles as bioanalytical tools and therapeutic enhancers. Apatinib-d8 exemplifies this duality: it functions as a quantitative internal standard in UPLC-MS/MS assays for therapeutic drug monitoring of apatinib, sorafenib, and lenvatinib in hepatocellular carcinoma patients. Its near-identical chromatographic behavior to unlabeled apatinib—yet distinct mass shift (molecular weight: 405.52 vs. 397.46)—enables precise quantification of plasma concentrations down to nanomolar ranges, minimizing matrix effects and recovery variability [8]. Beyond analytics, deuterated TKIs represent 12% of investigational oncology compounds in active pipelines, as evidenced by donafenib (deuterated sorafenib) approved in China for hepatocellular carcinoma and HC-1119 (deuterated enzalutamide) in prostate cancer trials [5]. Pharmaceutical companies prioritize deuteration to rescue drugs with suboptimal pharmacokinetics; for instance, deuterated JNJ-38877605 reduced nephrotoxic metabolite formation while maintaining c-MET inhibition [5]. Emerging applications include deuterium metabolic imaging (DMI), where ^2H-labeled glucose probes ([6,6′-^2H~2~]glucose) differentiate glioblastoma subtypes based on glycolytic vs. mitochondrial phenotypes [9]. Though not directly linked to apatinib-d8, this technique underscores the broader utility of stable isotopes in refining oncology diagnostics and therapeutics. The integration of deuterated compounds across development phases—from preclinical tracer studies (apatinib-d8) to late-stage therapeutics (donafenib)—highlights their transformative potential in achieving metabolic stability and therapeutic precision.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6